3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Triazolyl-DU CEP involves multiple steps. The process typically starts with the preparation of the convertible nucleoside, which is then modified to introduce the triazole moiety. The final product is obtained through a series of coupling and deprotection reactions. The key steps include:
Preparation of the Convertible Nucleoside:
Coupling Reaction: The protected nucleoside is coupled with phosphoramidite reagents under anhydrous conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired product.
Industrial Production Methods: Industrial production of 4-Triazolyl-DU CEP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-Triazolyl-DU CEP undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Triazolyl-DU CEP has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is utilized in the study of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: 4-Triazolyl-DU CEP is a key intermediate in the synthesis of antiviral drugs, particularly nucleotide polymerase inhibitors.
Industry: It is used in the production of oligonucleotides for various applications, including diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of 4-Triazolyl-DU CEP involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA or RNA synthesis. This inhibits the activity of nucleotide polymerases, preventing the replication of viral genomes. The compound targets specific molecular pathways involved in nucleic acid synthesis, making it a potent antiviral agent .
Comparison with Similar Compounds
5’-Dimethoxytrityl-2’-deoxyuridine: Similar in structure but lacks the triazole moiety.
4-Triazolyl-dC CEP: Contains a cytosine base instead of uridine.
4-Triazolyl-dA CEP: Contains an adenine base instead of uridine
Uniqueness: 4-Triazolyl-DU CEP is unique due to its specific triazole modification, which enhances its stability and reactivity compared to other nucleoside analogs. This modification also allows for more efficient incorporation into nucleic acids, making it a valuable tool in antiviral drug development.
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N7O7P/c1-29(2)48(30(3)4)56(53-24-10-22-42)55-36-25-39(46-23-21-38(45-40(46)49)47-28-43-27-44-47)54-37(36)26-52-41(31-11-8-7-9-12-31,32-13-17-34(50-5)18-14-32)33-15-19-35(51-6)20-16-33/h7-9,11-21,23,27-30,36-37,39H,10,24-26H2,1-6H3/t36-,37+,39+,56?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRGFBBHNKJLG-SBOMZNRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48N7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098872 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109389-31-3 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109389-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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